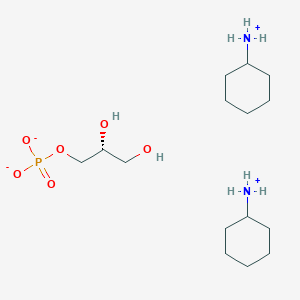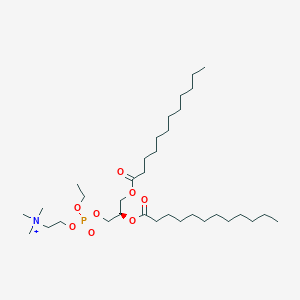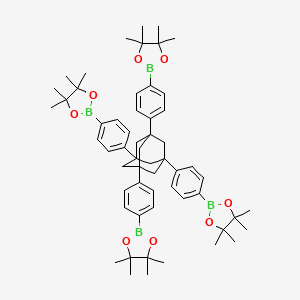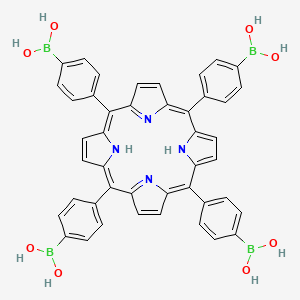
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid is a complex organic compound that belongs to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll This particular compound is characterized by its unique structure, which includes four boronic acid groups attached to a porphyrin core via benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid typically involves the following steps:
Synthesis of the Porphyrin Core: The porphyrin core can be synthesized using a variety of methods, including the Adler-Longo method, which involves the condensation of pyrrole and an aldehyde in the presence of an acid catalyst.
Attachment of Benzene Rings: The benzene rings are introduced through a series of electrophilic aromatic substitution reactions, where the porphyrin core reacts with benzene derivatives under specific conditions.
Introduction of Boronic Acid Groups: The final step involves the introduction of boronic acid groups through a palladium-catalyzed Suzuki coupling reaction. This reaction typically requires a boronic acid derivative, a halogenated benzene derivative, and a palladium catalyst under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties and reactivity.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The boronic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield various functionalized derivatives with different properties and applications.
Aplicaciones Científicas De Investigación
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and materials. Its unique structure and reactivity make it a valuable tool in organic synthesis and catalysis.
Biology: In biological research, the compound is used as a fluorescent probe for imaging and sensing applications. Its ability to bind to specific biomolecules makes it useful for studying biological processes at the molecular level.
Medicine: The compound has potential applications in drug delivery and photodynamic therapy. Its boronic acid groups can be used to target specific biomolecules, while its porphyrin core can generate reactive oxygen species for therapeutic purposes.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as sensors, catalysts, and electronic devices. Its unique properties make it suitable for a wide range of applications in materials science and engineering.
Mecanismo De Acción
The mechanism of action of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid involves its ability to interact with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to bind to specific biomolecules. The porphyrin core can participate in various photochemical and redox reactions, generating reactive oxygen species and other reactive intermediates that can modulate biological processes. These interactions can lead to a range of effects, including changes in cellular signaling, gene expression, and metabolic activity.
Comparación Con Compuestos Similares
Similar Compounds
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraamine: This compound has amine groups instead of boronic acid groups, which can alter its reactivity and applications.
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetrahydroxyl: This compound has hydroxyl groups instead of boronic acid groups, which can affect its chemical and physical properties.
(Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetrahalide:
Uniqueness
The uniqueness of (Porphyrin-5,10,15,20-tetrayltetrakis(benzene-4,1-diyl))tetraboronic acid lies in its combination of boronic acid groups and a porphyrin core. This unique structure imparts a range of properties, including high reactivity, versatility, and the ability to participate in various chemical and biological processes. The presence of boronic acid groups allows for specific interactions with biomolecules, while the porphyrin core provides photochemical and redox activity, making it a valuable compound for a wide range of applications.
Propiedades
Fórmula molecular |
C44H34B4N4O8 |
|---|---|
Peso molecular |
790.0 g/mol |
Nombre IUPAC |
[4-[10,15,20-tris(4-boronophenyl)-21,23-dihydroporphyrin-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C44H34B4N4O8/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58/h1-24,49,52-60H |
Clave InChI |
DMQYVFRRCQNSEX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)B(O)O)C8=CC=C(C=C8)B(O)O)C=C4)C9=CC=C(C=C9)B(O)O)N3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


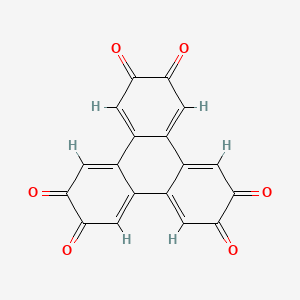

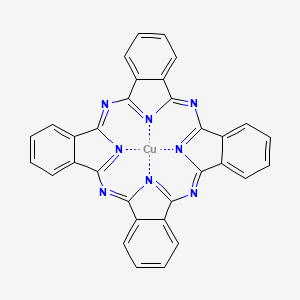
![(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)


![1-[4-[7-(Dimethylamino)quinazolin-4-yl]oxyphenyl]-3-[[6-(trifluoromethyl)pyridin-3-yl]methyl]urea](/img/structure/B11928895.png)
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)

